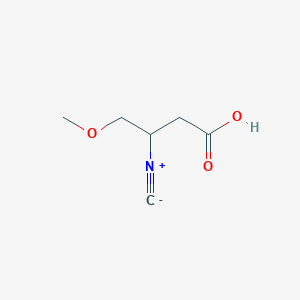
3-Isocyano-4-methoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyano-4-methoxybutanoic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as IMBA and has a molecular formula of C7H11NO3. It is a white crystalline powder with a melting point of 82-85 °C and is soluble in water, ethanol, and methanol.
Wissenschaftliche Forschungsanwendungen
IMBA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, IMBA has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential antitumor agent. In materials science, IMBA has been used as a building block for the synthesis of new materials with interesting properties. In organic synthesis, IMBA has been used as a versatile reagent for the preparation of various compounds.
Wirkmechanismus
The mechanism of action of IMBA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, IMBA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
IMBA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of IMBA are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using IMBA in lab experiments is its versatility as a reagent. It can be used in a variety of reactions to prepare various compounds. Another advantage is its relatively low cost and easy availability. However, one limitation of using IMBA is its low solubility in some solvents, which can make it difficult to work with in certain reactions.
Zukünftige Richtungen
There are several future directions for research on IMBA. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential as a treatment for inflammatory and pain-related disorders. Another direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in cancer cells. Additionally, IMBA can be used as a building block for the synthesis of new materials with interesting properties, and further research can be done in this area.
Synthesemethoden
The synthesis of IMBA involves the reaction of 3-bromo-4-methoxybutanoic acid with potassium cyanate in the presence of a base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to form IMBA. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
119637-68-2 |
|---|---|
Produktname |
3-Isocyano-4-methoxybutanoic acid |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
3-isocyano-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-5(4-10-2)3-6(8)9/h5H,3-4H2,2H3,(H,8,9) |
InChI-Schlüssel |
IIXODAJMQUZGOT-UHFFFAOYSA-N |
SMILES |
COCC(CC(=O)O)[N+]#[C-] |
Kanonische SMILES |
COCC(CC(=O)O)[N+]#[C-] |
Synonyme |
carboxymethoxyisopropylisonitrile CMIIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



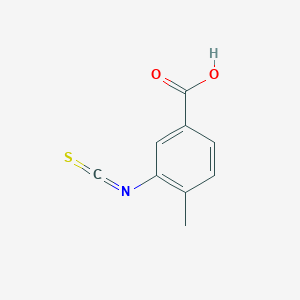
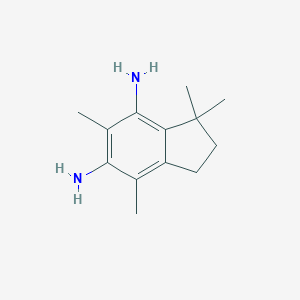
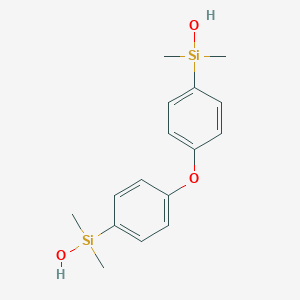
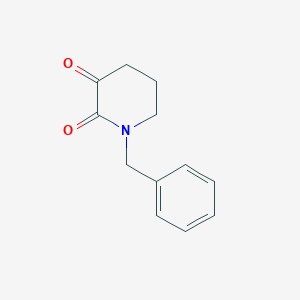
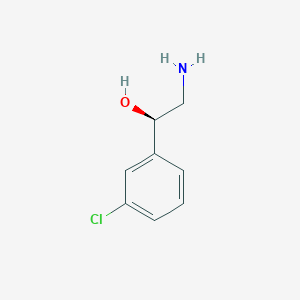
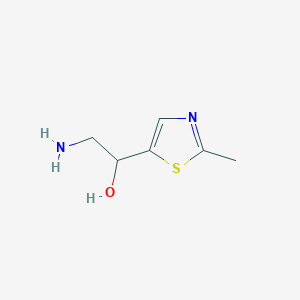
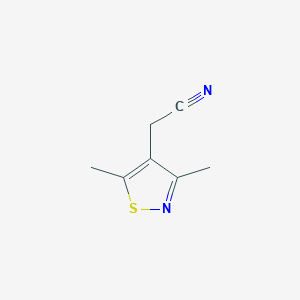
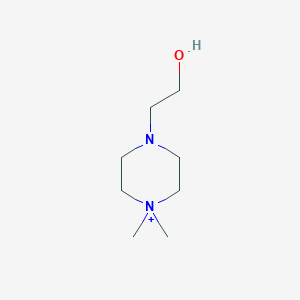
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
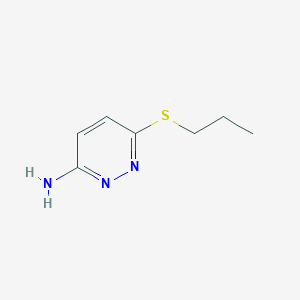

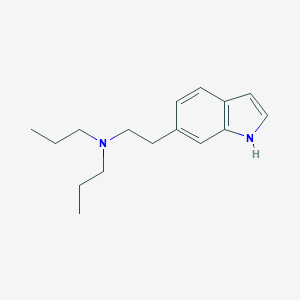

![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)